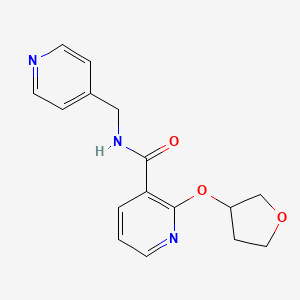

N-(pyridin-4-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

N-(pyridin-4-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a pyridin-4-ylmethyl substituent at the amide nitrogen and a tetrahydrofuran-3-yloxy group at the 2-position of the pyridine ring. The tetrahydrofuran moiety may enhance solubility compared to purely aromatic systems, while the pyridinylmethyl group could influence binding interactions through hydrogen bonding or π-stacking .

Properties

IUPAC Name |

2-(oxolan-3-yloxy)-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-15(19-10-12-3-7-17-8-4-12)14-2-1-6-18-16(14)22-13-5-9-21-11-13/h1-4,6-8,13H,5,9-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKWBQHSOVATRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the nicotinamide core: This can be achieved through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

Introduction of the pyridin-4-ylmethyl group: This step often involves the alkylation of the nicotinamide core with a pyridin-4-ylmethyl halide in the presence of a base such as potassium carbonate.

Attachment of the tetrahydrofuran-3-yl ether: This final step can be accomplished by reacting the intermediate with tetrahydrofuran-3-ol under acidic or basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the nicotinamide or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis

N-(pyridin-4-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide serves as a crucial building block in organic synthesis. Its functional groups can be modified to create more complex molecules, making it valuable in the development of new chemical entities.

2. Coordination Chemistry

This compound is utilized as a ligand in coordination chemistry. Its ability to coordinate with metal ions allows for the formation of metal-complexes that are essential in catalysis and material science.

Biological Applications

1. Biochemical Probes

The compound is investigated for its potential as a biochemical probe to study enzyme activity and protein interactions. Its structural features enable it to interact selectively with biological targets, facilitating the understanding of metabolic pathways.

2. Therapeutic Potential

Research has indicated that this compound may have therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that it may inhibit specific enzymes involved in disease progression, thus offering a potential pathway for drug development.

Medical Applications

1. Anticancer Activity

Several studies have explored the antiproliferative effects of nicotinamide derivatives, including this compound. For instance, derivatives have shown promising results against various cancer cell lines such as HCT-116 and MCF-7, indicating their potential as anticancer agents .

2. Neuroprotective Effects

There is ongoing research into the neuroprotective effects of this compound, particularly its ability to modulate pathways involved in neurodegeneration. The interaction with specific receptors may help mitigate oxidative stress and inflammation in neuronal cells.

Industrial Applications

1. Advanced Materials Development

In industry, this compound is being explored for its role in the development of advanced materials. Its unique chemical structure can enhance the properties of polymers and composites, leading to innovations in material science.

2. Catalysis

The compound has potential applications as a catalyst in chemical processes due to its ability to facilitate reactions under mild conditions. This characteristic is particularly valuable in green chemistry initiatives aimed at reducing environmental impact.

Data Summary Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Chemistry | Building block for synthesis | Enables creation of complex molecules |

| Coordination Chemistry | Ligand for metal ion coordination | Facilitates metal-complex formation |

| Biology | Biochemical probes | Selective interaction with biological targets |

| Medicine | Anticancer activity | Effective against cancer cell lines |

| Neuroprotective effects | Potential to reduce oxidative stress | |

| Industry | Advanced materials development | Enhances properties of polymers |

| Catalysis | Facilitates reactions under mild conditions |

Case Studies

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of various nicotinamide derivatives, including this compound, against human cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as an anticancer agent .

Case Study 2: Biochemical Probing

Research involving enzyme assays demonstrated that this compound could effectively modulate enzyme activity, highlighting its utility as a biochemical probe for studying metabolic pathways .

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

This compound, cataloged in pyridine derivative resources , shares the nicotinamide core but differs in substituents:

- Substituents : A methoxy group at the 5-position, a phenyl group at the amide nitrogen, and a trimethylsilyl (TMS) group at the 4-position.

- The phenyl group may limit conformational flexibility compared to the pyridin-4-ylmethyl group in the target compound.

- Research Implications : The TMS group is often used as a protective or stabilizing moiety in synthesis, whereas the target compound’s tetrahydrofuran-3-yloxy group may offer metabolic stability due to its oxygenated ring .

tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate

Another pyridine derivative , this compound features:

- Substituents : A tert-butoxycarbonyl (Boc) protecting group, an allyl chain at the 4-position, and a methoxy group at the 5-position.

- Key Differences :

- The Boc group is typically used in synthetic intermediates, unlike the target compound’s amide linkage, which is pharmacologically active.

- The allyl group introduces unsaturation, which could participate in click chemistry or further functionalization, contrasting with the target’s saturated tetrahydrofuran ring.

3-Amino-5-methoxypyridin-4-ol•2HCl

This hydrochloride salt highlights:

- Substituents: An amino group at the 3-position, a methoxy group at the 5-position, and a hydroxyl group at the 4-position.

- Key Differences: The amino and hydroxyl groups increase polarity, likely improving solubility but reducing blood-brain barrier penetration compared to the target compound. The lack of an amide linkage limits its utility in mimicking nicotinamide-dependent biological targets.

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol)* | Solubility (Predicted) | Potential Applications |

|---|---|---|---|---|---|

| N-(pyridin-4-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | Nicotinamide | Pyridin-4-ylmethyl (amide), tetrahydrofuran-3-yloxy (C2) | ~345.4 | Moderate (polar groups) | Kinase inhibitors, PARP modulators |

| 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide | Nicotinamide | Phenyl (amide), trimethylsilyl (C4), methoxy (C5) | ~342.5 | Low (lipophilic TMS) | Synthetic intermediates |

| tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate | Pyridine | Boc (carbamate), allyl (C4), methoxy (C5) | ~280.3 | Low (Boc group) | Protected intermediates |

| 3-Amino-5-methoxypyridin-4-ol•2HCl | Pyridine | Amino (C3), methoxy (C5), hydroxyl (C4) | ~218.1 (free base) | High (ionic salt) | Solubility-enhancing scaffolds |

*Calculated using average atomic masses.

Research Findings and Implications

- Metabolic Stability : The tetrahydrofuran-3-yloxy group in the target compound may resist oxidative metabolism better than the TMS or allyl groups in analogs, as oxygenated rings are less prone to cytochrome P450-mediated degradation .

- Binding Affinity : The pyridin-4-ylmethyl group could engage in π-π interactions with aromatic residues in enzyme active sites, a feature absent in phenyl or Boc-substituted analogs .

- Synthetic Challenges : Unlike the Boc-protected intermediate in , the target compound’s synthesis likely requires regioselective coupling of the tetrahydrofuran-3-yloxy group, a step that may parallel methods described in for related benzamide derivatives .

Biological Activity

N-(pyridin-4-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHNO and a molecular weight of 291.35 g/mol. The structure features a pyridine ring linked to a tetrahydrofuran moiety through a methylene bridge, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 291.35 g/mol |

| CAS Number | 2034272-58-5 |

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown potent inhibitory effects on various cancer cell lines, including breast cancer and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

In a study evaluating the cytotoxic effects of pyridine derivatives, it was found that certain compounds displayed IC values in the low micromolar range against MDA-MB-231 (triple-negative breast cancer) cells, indicating strong growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Research has demonstrated that similar pyridine-based compounds can inhibit the growth of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Enterococcus faecalis . This suggests that this compound could be explored for developing new antimicrobial agents.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) : Increased production of ROS has been implicated in the apoptosis induced by these compounds .

Study on MDA-MB-231 Cells

A notable study investigated the effects of related compounds on MDA-MB-231 cells. The results showed that treatment with this compound led to significant increases in caspase activity, suggesting that apoptosis was mediated through caspase-dependent pathways .

In Vivo Studies

In vivo studies have further validated the anticancer potential of pyridine derivatives. For example, when administered in mouse models inoculated with MDA-MB-231 cells, these compounds significantly reduced tumor size compared to control groups treated with saline or standard chemotherapy agents .

Q & A

Basic: What synthetic routes are commonly employed for preparing N-(pyridin-4-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide?

Answer:

The synthesis typically involves coupling a nicotinamide derivative with functionalized pyridine and tetrahydrofuran (THF) moieties. Key steps include:

- Amide bond formation : React 2-((tetrahydrofuran-3-yl)oxy)nicotinic acid with N-(pyridin-4-ylmethyl)amine using coupling agents like HATU or EDC/HOBt .

- Chiral center control : The tetrahydrofuran-3-yl group introduces stereochemistry. Asymmetric synthesis or chiral resolution (e.g., via HPLC with chiral columns) may be required to isolate the desired enantiomer .

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl or amine intermediates, followed by deprotection with TBAF .

Basic: How is the compound characterized to confirm its structural integrity?

Answer:

A multi-technique approach ensures accuracy:

- NMR spectroscopy : H and C NMR verify the pyridine, tetrahydrofuran, and amide linkages. Aromatic protons in pyridine resonate at δ 8.5–7.5 ppm, while THF protons appear at δ 3.5–1.5 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) with <2 ppm error .

- HPLC purity analysis : Use C18 columns with UV detection (λ = 254 nm) to ensure ≥98% purity .

Basic: What are the solubility properties of this compound, and how do they influence experimental design?

Answer:

The compound is moderately lipophilic due to the pyridine and THF groups. Key considerations:

- Solvent selection : Soluble in DMSO (≥50 mg/mL), partially in ethanol or methanol. For in vitro assays, prepare stock solutions in DMSO and dilute in aqueous buffers (<1% DMSO final) to avoid cytotoxicity .

- Stability : Monitor degradation in solution via LC-MS over 24–48 hours; store lyophilized at -20°C .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Answer:

The tetrahydrofuran-3-yl group introduces a chiral center. X-ray crystallography provides unambiguous confirmation:

- Crystal growth : Use slow vapor diffusion (e.g., hexane/DCM) to obtain single crystals .

- Data collection : Employ synchrotron radiation or Cu-Kα sources (λ = 1.5418 Å). SHELXT (for solution) and SHELXL (for refinement) are standard software .

- Validation : Check Flack parameter to confirm absolute configuration; values near 0 indicate correct enantiomer .

Advanced: How should researchers analyze contradictory data in pharmacological assays (e.g., varying IC50 values)?

Answer:

Contradictions may arise from assay conditions or compound handling:

- Assay replication : Repeat experiments ≥3 times under controlled conditions (pH, temperature, solvent consistency) .

- Metabolic stability : Test for off-target effects using cytochrome P450 inhibition assays or hepatocyte microsomes .

- Batch variability : Compare HPLC and HRMS data across batches to rule out impurities .

Advanced: What strategies optimize the compound’s structure-activity relationship (SAR) for target binding?

Answer:

Focus on modular modifications:

- Pyridine substitution : Introduce electron-withdrawing groups (e.g., -CF) to enhance binding affinity to kinases or GPCRs .

- THF ring flexibility : Replace tetrahydrofuran with rigidified oxetane or dioxane analogs to study conformational effects .

- Amide linker replacement : Substitute the nicotinamide core with thioamide or urea groups to modulate hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.